2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAZOQKJCFDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564336 | |
| Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88460-51-9 | |
| Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview:
- Reactants: o-Phthalaldehyde and nitrobenzene (or substituted nitroarenes)
- Reagents: Indium powder (4 equivalents), acetic acid (10 equivalents)
- Solvent: Toluene
- Conditions: Reflux under nitrogen atmosphere for 4 to 8 hours
Mechanism Highlights:
- Indium powder acts as a reducing agent to convert the nitro group to an amine intermediate.
- Intramolecular cyclization occurs between the amine and the aldehyde groups of o-phthalaldehyde.
- The reaction proceeds via a reductive coupling pathway to form the isoindolin-1-one core.
General Procedure:
- Mix o-phthalaldehyde, indium powder, and acetic acid in toluene.
- Add nitrobenzene derivative dissolved in toluene.
- Stir at reflux under nitrogen atmosphere.
- After completion, dilute with ethyl acetate, filter, wash with aqueous sodium bicarbonate, extract, dry, and purify by column chromatography.
This method is notable for its one-pot nature and moderate to good yields, making it a practical approach for preparing this compound and its analogs.
Alternative Synthetic Routes Involving Isoindolinone Precursors
While the indium-mediated reductive method is prominent, other synthetic strategies focus on building the isoindolinone ring followed by acetic acid functionalization.
Cyclocondensation of α-Bromoacyl Derivatives
- Starting from α-bromoacetyl substituted aromatic compounds, cyclocondensation with amines or thiocarbonyl compounds can yield isoindolinone derivatives.
- Bromination of acetophenone derivatives in acetic acid followed by nucleophilic substitution and cyclization provides access to isoindolinone scaffolds.
- Subsequent functional group transformations introduce the acetic acid moiety.
Comparative Analysis of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Indium-mediated reductive cyclization | Indium powder, acetic acid, toluene, reflux | 60-75 | One-pot, moderate to good yields | Requires indium, long reaction time |
| α-Bromoacyl cyclocondensation | Bromination, amines, acetic acid | 60-90 | Versatile substitution | Multi-step, requires bromination |
| Click chemistry (Cu-catalyzed) | CuI catalyst, azides, alkynes | 70-90 | High regioselectivity, modular | Specific to triazole derivatives |
Summary of Research Findings
- The indium-mediated reductive cyclization is the most straightforward and widely reported method for synthesizing this compound, providing a one-pot approach with good yields under mild reflux conditions in toluene.
- Reaction optimization shows that solvent choice, acid strength, and indium amount critically affect yield and reaction time.
- Alternative methods involving bromination and cyclocondensation or click chemistry provide routes to structurally related isoindolinone derivatives but may require additional steps or are more suited for functionalized analogs.
- The indium-mediated method tolerates various substituents on the nitroarene, allowing for structural diversity in the isoindolinone products.
- Purification is typically achieved by flash column chromatography, removing polymeric by-products formed during the reaction.
Chemical Reactions Analysis
Cyclization Reactions
The acetic acid side chain participates in intramolecular cyclization under acidic or basic conditions. For example:
-
Base-assisted lactonization : Treatment with sodium acetate in acetic acid converts the β-keto acid intermediate into fused pyranoquinoline derivatives via α-pyrone formation .
-
Friedländer cyclo-condensation : Reacting with aldehydes (e.g., 4-oxochromene-3-carbaldehyde) generates polycyclic systems (e.g., pyrano[3,2-c]quinolines) with high regioselectivity (Table 1) .
Table 1: Cyclization Products and Yields
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| β-Keto acid derivative | NaOAc/AcOH, reflux | Pyrano[3,2-c]quinoline-3-carboxylic acid | 62 |
| 4-Oxochromene aldehyde | DMF, 80°C | 3-(Chromenylmethylene)pyranoquinoline | 58 |
Condensation with Nucleophiles
The carboxylic acid group undergoes condensation to form amides, hydrazides, and heterocycles:
-
Hydrazine reactions : Reacting with hydrazine hydrate in DMF produces pyrazolinylquinoline derivatives (56% yield) .
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Knoevenagel condensation : With aromatic aldehydes (e.g., p-nitrobenzaldehyde), it forms α,β-unsaturated ketones, which further cyclize to indole-fused systems .
Coupling Reactions
The compound exhibits reactivity toward diazonium salts and amines:
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Diazonium coupling : Treatment with p-nitrobenzenediazonium chloride yields orange hydrazone derivatives confirmed by IR (ν 1622 cm⁻¹, C=N) and ¹H NMR (δ 9.64 ppm, N–H) .
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SN2 alkylation : Reaction with 2-aminoacetaldehyde dimethyl acetal forms pyrrole-3-carboxylic acid derivatives via nucleophilic substitution .
Heterocycle Functionalization
The isoindolinone core participates in electrophilic substitutions:
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Nitrosation : Nitric acid treatment introduces nitro groups at the quinoline ring’s C5 position, confirmed by mass fragmentation (m/z 397 base peak) .
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Thiolation : Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, yielding thioamide analogs .
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
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Antimicrobial effects : Pyrazolinyl derivatives exhibit Gram-positive antibacterial activity (MIC: 8–16 µg/mL) .
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Fluorescent properties : Methoxy-substituted analogs display solvatochromic shifts (λ<sub>em</sub> 450–520 nm) suitable for bioimaging .
Thermal and Spectral Data
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Thermal stability : Decomposition temperatures exceed 240°C (TGA data) .
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¹H NMR features : Characteristic signals include δ 8.17 ppm (C5–H quinoline) and δ 13.8 ppm (carboxylic O–H) .
This compound’s multifunctional reactivity positions it as a valuable scaffold for synthesizing bioactive heterocycles and advanced materials. Further studies exploring its catalytic asymmetric reactions or photophysical tuning are warranted .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anti-Cancer Activity
Recent studies have indicated that compounds related to 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid exhibit significant anti-cancer properties. For instance, derivatives of isoindolinones have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structure of these compounds allows them to interact with specific biological targets involved in cancer progression, making them promising candidates for further development as anti-cancer agents .
1.2. PROTAC Development
The compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The incorporation of this compound into PROTACs has shown potential in selectively degrading proteins associated with various diseases, including cancer . This application highlights the compound's versatility in creating targeted therapies.
Synthesis Methodologies
2.1. Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving isoindoline derivatives. A notable method includes a K2CO3 promoted cascade reaction that facilitates the formation of isoindolinones, which can be further modified to yield the desired acetic acid derivative .
Table 1: Synthetic Pathways for this compound
Biological Studies
3.1. Target Engagement Assays
The compound has been employed in cell-based assays to evaluate its binding affinity to various proteins, particularly in the context of E3 ligase interactions. These studies are crucial for understanding how modifications to the compound can enhance or reduce its efficacy as a therapeutic agent .
3.2. Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on elucidating the structure-activity relationships of this compound derivatives. By systematically altering functional groups and assessing their biological activity, researchers aim to identify lead compounds with optimal therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Isoindoline-1,3-dione derivatives: Compounds with a similar core structure but varying substituents.
Uniqueness
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core makes it a versatile scaffold for the synthesis of diverse compounds with potential therapeutic applications.
Biological Activity
Overview
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a compound characterized by its isoindolinone core structure, which is known for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H13NO3
- CAS Number : 88460-51-9
- Structure : The compound features a unique combination of functional groups that contribute to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating various biological processes. The compound has shown potential in:
- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Interaction : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of cell cycle progression.
A study highlighted that derivatives of isoindolinones, including this compound, displayed moderate to strong cytotoxic effects against different cancer cell lines .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound. Below are some key findings:
Comparative Analysis with Similar Compounds
When compared to similar compounds like indole-3-acetic acid and isoindoline derivatives, this compound stands out due to its unique structural features and enhanced biological activities.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone activity | Simple indole structure |
| Isoindoline derivatives | Varying bioactivities | Similar core structure but different substituents |
| This compound | Antimicrobial, anticancer | Unique functional groups enhancing reactivity |
Q & A
Q. What are the established synthetic routes for 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid, and how can researchers optimize yields while minimizing by-products?
Methodological Answer: A common synthesis involves refluxing intermediates like 3-formylindole derivatives with sodium acetate in acetic acid, followed by crystallization . To optimize yields:
- Control reaction time: Prolonged heating (3–5 hours) ensures complete cyclization but risks decomposition. Monitor via TLC.
- Purification: Use recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
- By-product mitigation: Avoid excess reagents; stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde) reduce side reactions .
Q. How can researchers characterize the crystal structure of this compound, and what software tools are recommended for refinement?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard mitigation:
- Spill management: Collect solids with a HEPA-filter vacuum; avoid water to prevent dissolution into drains .
Advanced Research Questions
Q. How can density functional theory (DFT) and vibrational spectroscopy resolve discrepancies in electronic property assignments?
Methodological Answer:
- DFT calculations: Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps and compare with UV-Vis data. For example, a calculated gap of 4.2 eV should align with λmax ~ 290 nm .
- Vibrational analysis: Assign FT-IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) via potential energy distribution (PED) analysis. Mismatches > 10 cm⁻¹ suggest experimental contamination or solvent effects .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?
Methodological Answer:
- Solvent referencing: Ensure shifts are calibrated to TMS in the same solvent (e.g., DMSO-d6 vs. CDCl3). For example, the acetic acid proton may appear at δ 12.1 in DMSO but δ 11.8 in CDCl3.
- Dynamic effects: Variable temperature NMR (-40°C to 25°C) can resolve rotational barriers in the isoindolinone ring causing peak broadening .
Q. What crystallographic challenges arise during polymorphism studies, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
